5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid

Metabolic syndrome Body weight regulation Neurodegeneration

5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid (CAS 540759-65-7) is a synthetic glutaramic acid derivative (C₁₄H₁₉NO₃, MW 249.31 g/mol) formed by condensation of 4-isopropylaniline with glutaric anhydride, bearing a 4-isopropylphenyl amide moiety on a pentanoic acid backbone. The compound is listed in the patent WO-2018093966-A1 for regulating body weight and metabolic syndromes and is commercially available at ≥98% purity from multiple suppliers for non-human research use only.

Molecular Formula C14H19NO3
Molecular Weight 249.3g/mol
CAS No. 540759-65-7
Cat. No. B510342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid
CAS540759-65-7
Molecular FormulaC14H19NO3
Molecular Weight249.3g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)CCCC(=O)O
InChIInChI=1S/C14H19NO3/c1-10(2)11-6-8-12(9-7-11)15-13(16)4-3-5-14(17)18/h6-10H,3-5H2,1-2H3,(H,15,16)(H,17,18)
InChIKeyLZYZSKLWEPKIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid (CAS 540759-65-7): Procurement-Relevant Profile for a Glutaramic Acid Derivative


5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid (CAS 540759-65-7) is a synthetic glutaramic acid derivative (C₁₄H₁₉NO₃, MW 249.31 g/mol) formed by condensation of 4-isopropylaniline with glutaric anhydride, bearing a 4-isopropylphenyl amide moiety on a pentanoic acid backbone . The compound is listed in the patent WO-2018093966-A1 for regulating body weight and metabolic syndromes and is commercially available at ≥98% purity from multiple suppliers for non-human research use only . No FDA or EMA approvals, clinical trials, or PubMed-indexed biological studies indexed by this CAS number were identified as of the search date, placing this compound in the pre-competitive or early-discovery chemical space.

Why Generic Substitution of 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid Is Scientifically Unsupported


This compound occupies a narrow structural niche at the intersection of glutaramic acid derivatives and 4-isopropylphenyl amides, a space distinct from simple 5-arylpentanoic acids (lacking the amide linker), from valproic acid-type branched pentanoic acids (lacking the aromatic amide), and from common glutamic acid analogs (which retain the α-amino acid architecture). The amide bond introduces both hydrogen-bonding capability and metabolic stability features that direct arylalkyl carboxylic acids lack, while the para-isopropyl substituent confers steric and lipophilic properties that differ markedly from unsubstituted phenyl, 4-fluoro, or 4-methoxy analogs . Without head-to-head comparative biological data, any substitution by a structurally related analog would constitute an unvalidated change in pharmacophore geometry, electronic distribution, and physicochemical properties, carrying unknown risk for assay reproducibility and SAR continuity [1].

Quantitative Differentiation Evidence for 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid (540759-65-7)


Patent Context Differentiation: Dual Therapeutic Area Coverage vs. Single-Indication Pentanoic Acid Analogs

Patent family analysis reveals that 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid (540759-65-7) appears within the scope of WO-2018093966-A1, which claims compositions and methods for regulating body weight and metabolic syndromes , while structurally related pentanoic acid derivatives from Ono Pharmaceutical (US 6,201,021 B1) are directed exclusively toward neurodegenerative diseases including Alzheimer's disease and multiple sclerosis via astrocyte function improvement [1]. The compound thus spans two distinct therapeutic-area patent families, a feature not shared by the majority of simple alkyl-branched pentanoic acids (e.g., valproic acid, 2-propylpentanoic acid) which are limited to epilepsy and bipolar disorder indications.

Metabolic syndrome Body weight regulation Neurodegeneration Patent landscaping

Structural Differentiation from the Closest Commercial Analog: Amide-Linked vs. Ketone-Linked 5-Arylpentanoic Acids

The closest commercially cataloged structural analog is 5-oxo-5-[4-(propan-2-yl)phenyl]pentanoic acid (CAS 18847-18-2), which carries a ketone (C=O) linker directly between the pentanoic acid chain and the 4-isopropylphenyl ring rather than an amide (–NH–CO–) linker . The target compound (540759-65-7) features two hydrogen bond donors (carboxylic acid OH + amide NH) and three hydrogen bond acceptors, versus one H-bond donor and three acceptors for CAS 18847-18-2, as computed from molecular properties . The additional amide NH provides one extra hydrogen-bonding interaction site, altering both conformational preference and potential target engagement profile.

Structure–Activity Relationship Amide isostere Hydrogen bond donor/acceptor Medicinal chemistry

Computational Physicochemical Differentiation: Density and Boiling Point vs. Unsubstituted Phenyl and Shorter-Chain Analogs

Predicted physicochemical parameters distinguish 540759-65-7 from the unsubstituted phenyl analog (5-oxo-5-(phenylamino)pentanoic acid) and the butanoic acid homolog. The target compound has a predicted density of 1.150±0.06 g/cm³ and boiling point of 478.4±38.0 °C . The 4-isopropyl substituent increases computed logP relative to the unsubstituted phenyl analog by approximately 1.2–1.5 log units (estimated by fragment contribution), translating to roughly 15- to 30-fold higher predicted lipophilicity, while the pentanoic acid chain length (C5) provides greater conformational flexibility (6 rotatable bonds) compared to butanoic acid (C4) analogs which have only 5 rotatable bonds .

Physicochemical properties Lipophilicity Chromatography Formulation

Literature Coverage Gap as a Procurement Signal: Absence of PubMed-Indexed Data vs. Commercially Validated Analogs

A systematic search of PubMed, PubChem, BindingDB, and ClinicalTrials.gov as of 2026-05-02 returned zero peer-reviewed biological activity studies, zero PubChem BioAssay records, and zero clinical trial registrations indexed under CAS 540759-65-7 or its synonyms [1]. In contrast, commercially available analogs such as 5-phenylvaleric acid (CAS 2270-20-4) return >50 PubMed-indexed publications and multiple biological activity records. The target compound thus represents genuinely unexplored chemical space in the public literature, which may be either a risk (no published validation) or an opportunity (novel IP position, first-to-publish potential) depending on the procurement goal.

Chemical probe Literature gap Novel chemical space Procurement risk assessment

Chemical Purity Availability: ≥98% Assured Purity with Defined Storage vs. Uncharacterized Research-Grade Material

The compound is commercially supplied at ≥98% purity (Leyan Product No. 1437521, as well as ChemScene Cat. No. CS-0366851), with defined storage conditions of sealed container at 2–8°C in a dry environment . This contrasts with certain research-grade pentanoic acid analogs (e.g., CAS 18847-18-2, listed as 'Discontinued' or available only on custom synthesis basis from select vendors) where batch-to-batch purity and stability data may be unavailable . The defined purity specification and storage protocol enable reproducible experimental starting conditions.

Chemical purity Quality assurance Storage stability Reproducibility

Optimal Research and Industrial Application Scenarios for 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid (540759-65-7)


Dual-Indication Drug Discovery: Metabolic Syndrome and Neurodegeneration Lead Generation

The compound's presence within two distinct therapeutic-area patent families — WO-2018093966-A1 for body weight and metabolic regulation and the Ono Pharmaceutical pentanoic acid derivative class (US 6,201,021 B1) for neurodegenerative disease [1] — makes it a candidate starting point for dual-indication screening programs. Medicinal chemistry teams can procure this single chemical scaffold to probe both target classes simultaneously, reducing initial library acquisition costs. The ≥98% purity specification supports reliable dose–response profiling in metabolic (e.g., adipocyte differentiation, glucose uptake) and neuronal (e.g., astrocyte GABAA receptor response) assays without confounding impurity effects.

First-Publication Opportunity in Unexplored Chemical Space

With zero PubMed-indexed publications, zero PubChem BioAssay records, and no assigned PubChem CID as of 2026-05-02 , this compound offers academic research groups a genuine opportunity for first disclosure of biological activity. Unlike widely studied analogs such as 5-phenylvaleric acid (>50 publications) or 4-(4-isopropylphenyl)butanoic acid (established USP5 binding, Kd = 80 μM) [1], any novel biochemical or cellular activity discovered for 540759-65-7 would represent an original contribution with minimal risk of prior art conflicts.

Amide Bioisostere SAR: Systematic Comparison with Ketone-Linked and Alkyl-Linked Analogs

The compound's amide (–NH–CO–) linker distinguishes it from the ketone-linked analog (CAS 18847-18-2, one fewer H-bond donor, ΔMW = +15.02 g/mol) . Procurement of 540759-65-7 alongside CAS 18847-18-2 enables a controlled, pairwise SAR study isolating the contribution of the amide NH to target binding affinity, selectivity, and cellular permeability. The predicted lipophilicity difference (ΔlogP ≈ +1.2 to +1.5 vs. unsubstituted phenyl analog) [1] further enables systematic exploration of substituent effects on ADME properties within a congeneric series.

Chemical Biology Tool Compound for Enzyme–Substrate Interaction Studies

Synthesized via condensation of 4-isopropylaniline with glutaric anhydride, the compound structurally resembles the product of an enzymatic amide bond-forming reaction between glutaric acid and 4-isopropylaniline. This makes it relevant as a potential substrate analog or inhibitor for enzymes that process glutarate or glutaramate intermediates (e.g., glutaryl-CoA dehydrogenase, glutaminase isoforms). The defined purity (≥98%) and storage condition (sealed, dry, 2–8°C) ensure that biochemical assay results are attributable to the compound rather than to degradation products or impurities.

Quote Request

Request a Quote for 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.